molecular formula C20H25BO3 B13638714 2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13638714
M. Wt: 324.2 g/mol
InChI Key: MOXAFJOUQNGVEU-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)benzyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate during the Suzuki-Miyaura coupling reaction. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronate ester intermediate .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its benzyloxy substituent, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of complex organic molecules .

Properties

Molecular Formula

C20H25BO3

Molecular Weight

324.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(4-phenylmethoxyphenyl)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H25BO3/c1-19(2)20(3,4)24-21(23-19)14-16-10-12-18(13-11-16)22-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3

InChI Key

MOXAFJOUQNGVEU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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